molecular formula C20H29N3O6S B4231130 ethyl 4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}-1-piperazinecarboxylate

ethyl 4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}-1-piperazinecarboxylate

Cat. No. B4231130
M. Wt: 439.5 g/mol
InChI Key: LWBYENQXONVBHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine and piperazine derivatives typically involves multi-step chemical processes. For instance, Sugimoto et al. (1990) explored the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, highlighting the significance of substituents on the benzamide and the nitrogen atom's basicity for activity enhancement (Sugimoto et al., 1990). Thomasberger et al. (1999) detailed the impurity profile analysis of a closely related compound through liquid chromatography-mass spectrometry, emphasizing the challenges in separating byproducts in bulk drug substances (Thomasberger, Engel, & Feige, 1999).

Molecular Structure Analysis

The molecular structure of related piperazine derivatives has been elucidated through various techniques, including X-ray diffraction. Kulkarni et al. (2016) characterized two derivatives of N-Boc piperazine, revealing their linear and L-shaped conformations and detailing intermolecular interactions and crystal packing through Hirshfeld surface analysis (Kulkarni et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving piperazine compounds often include carbonylation and other transformations that modify their structure and enhance their activity. Ishii et al. (1997) demonstrated a novel carbonylation reaction of N-(2-pyridinyl)piperazines, which involves dehydrogenation and carbonylation at a C−H bond, showing the influence of electronic nature of substituents on reactivity (Ishii, Chatani, Kakiuchi, & Murai, 1997).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystal structure significantly influence the applicability of piperazine derivatives. Xiao et al. (2022) synthesized benzenesulfonamide compounds containing piperazine heterocycles, employing density functional theory (DFT) for structure optimization and studying molecular electrostatic potential, demonstrating the correlation between molecular structure and physical properties (Xiao et al., 2022).

Chemical Properties Analysis

The chemical properties of piperazine derivatives, including reactivity and interaction with biological targets, are crucial for their application in various fields. Matecka et al. (1997) explored the synthesis of heteroaromatic GBR 12935 analogs, evaluating them as dopamine transporter ligands and analyzing their structure-activity relationships, highlighting the potential of piperazine derivatives in modulating biochemical pathways (Matecka et al., 1997).

Mechanism of Action

The mechanism of action of “Ethyl 4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}-1-piperazinecarboxylate” is not documented in the literature .

Future Directions

As there is limited information available about “Ethyl 4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}-1-piperazinecarboxylate”, future research could focus on elucidating its synthesis, mechanism of action, and physical and chemical properties. Additionally, studies could investigate its potential applications and associated safety and hazards .

properties

IUPAC Name

ethyl 4-[2-(4-piperidin-1-ylsulfonylphenoxy)acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O6S/c1-2-28-20(25)22-14-12-21(13-15-22)19(24)16-29-17-6-8-18(9-7-17)30(26,27)23-10-4-3-5-11-23/h6-9H,2-5,10-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBYENQXONVBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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